molecular formula C13H16ClNO2 B15259515 1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid

1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid

Cat. No.: B15259515
M. Wt: 253.72 g/mol
InChI Key: XEWMSVDUPSMKRC-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with an amino group and a carboxylic acid group The presence of the 4-chlorophenyl group adds to its chemical complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of cyclobutanone with 4-chlorophenylacetonitrile in the presence of a base to form the corresponding intermediate. This intermediate is then subjected to hydrogenation to introduce the amino group, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid
  • 1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutane-1-carboxylic acid
  • 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid

Uniqueness

1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The cyclobutane ring adds to its structural rigidity, making it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

1-[2-amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16ClNO2/c14-10-4-2-9(3-5-10)11(8-15)13(12(16)17)6-1-7-13/h2-5,11H,1,6-8,15H2,(H,16,17)

InChI Key

XEWMSVDUPSMKRC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(CN)C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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